molecular formula C22H21NO3 B12059912 (S)-(-)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol

(S)-(-)-N-Carbomethoxy-2-amino-1,1,2-triphenylethanol

Cat. No.: B12059912
M. Wt: 347.4 g/mol
InChI Key: XKZUAVPCBIFLIB-FQEVSTJZSA-N
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Description

(S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a carboxymethoxy group, an amino group, and three phenyl groups attached to an ethanol backbone, makes it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-1,1,2-triphenylethanol and a carboxymethoxy reagent.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction. The temperature and solvent used can vary depending on the specific synthetic route chosen.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino and carboxymethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-(+)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol: The non-chiral version, lacking the specific stereochemistry of the (S)-(-) form.

Uniqueness

(S)-(-)-N-Carboxymethoxy-2-amino-1,1,2-triphenylethanol is unique due to its specific stereochemistry, which imparts distinct biological activity and interactions compared to its enantiomer and non-chiral counterparts. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl N-[(1S)-2-hydroxy-1,2,2-triphenylethyl]carbamate

InChI

InChI=1S/C22H21NO3/c1-26-21(24)23-20(17-11-5-2-6-12-17)22(25,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16,20,25H,1H3,(H,23,24)/t20-/m0/s1

InChI Key

XKZUAVPCBIFLIB-FQEVSTJZSA-N

Isomeric SMILES

COC(=O)N[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

COC(=O)NC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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